![molecular formula C12H16O4 B11947919 tricyclo[5.3.0.02,6]decane-4,9-dicarboxylic acid CAS No. 95372-57-9](/img/structure/B11947919.png)
tricyclo[5.3.0.02,6]decane-4,9-dicarboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tricyclo[53002,6]decane-4,9-dicarboxylic acid is a complex organic compound characterized by its unique tricyclic structure This compound is notable for its rigid, cage-like configuration, which imparts distinct chemical and physical properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of tricyclo[5.3.0.02,6]decane-4,9-dicarboxylic acid typically involves multiple steps, including key reactions such as Diels-Alder and Conia-ene reactions. These reactions are crucial for constructing the tricyclic framework. The process begins with the formation of bicyclo[2.2.2]octane, followed by the Conia-ene reaction to shape a five-membered ring, ultimately leading to the tricyclo[5.3.0.02,6]decane structure .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the compound’s synthesis in a laboratory setting provides a foundation for potential scale-up. The use of advanced catalytic systems and optimized reaction conditions can facilitate the efficient production of this compound on an industrial scale.
Análisis De Reacciones Químicas
Types of Reactions: Tricyclo[5.3.0.02,6]decane-4,9-dicarboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the compound’s rigid structure and the presence of carboxylic acid groups.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents such as potassium permanganate and reducing agents like lithium aluminum hydride. Substitution reactions often involve nucleophiles such as amines and alcohols under acidic or basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions can yield carboxylate derivatives, while reduction reactions may produce alcohols or hydrocarbons. Substitution reactions typically result in the formation of esters or amides.
Aplicaciones Científicas De Investigación
Tricyclo[5.3.0.02,6]decane-4,9-dicarboxylic acid has a wide range of applications in scientific research. In chemistry, it serves as a building block for the synthesis of complex molecules and materials. In biology and medicine, its unique structure makes it a valuable tool for studying molecular interactions and developing new therapeutic agents. Additionally, the compound’s stability and reactivity make it useful in industrial applications, such as the development of advanced polymers and materials .
Mecanismo De Acción
The mechanism of action of tricyclo[5.3.0.02,6]decane-4,9-dicarboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s rigid structure allows it to fit into enzyme active sites or receptor binding pockets, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved.
Comparación Con Compuestos Similares
Similar Compounds: Similar compounds to tricyclo[5.3.0.02,6]decane-4,9-dicarboxylic acid include tricyclo[4.2.1.1(2,5)]decane-9,10-dicarboxylic acid and tricyclo[4.3.1.03,7]decane. These compounds share a tricyclic framework but differ in the arrangement and connectivity of their rings .
Uniqueness: this compound is unique due to its specific ring structure and the presence of two carboxylic acid groups. This configuration imparts distinct chemical properties, such as increased rigidity and stability, which are advantageous in various applications.
Propiedades
Número CAS |
95372-57-9 |
|---|---|
Fórmula molecular |
C12H16O4 |
Peso molecular |
224.25 g/mol |
Nombre IUPAC |
tricyclo[5.3.0.02,6]decane-4,9-dicarboxylic acid |
InChI |
InChI=1S/C12H16O4/c13-11(14)5-1-7-8(2-5)10-4-6(12(15)16)3-9(7)10/h5-10H,1-4H2,(H,13,14)(H,15,16) |
Clave InChI |
YPVLXAFYVLIXFS-UHFFFAOYSA-N |
SMILES canónico |
C1C(CC2C1C3C2CC(C3)C(=O)O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



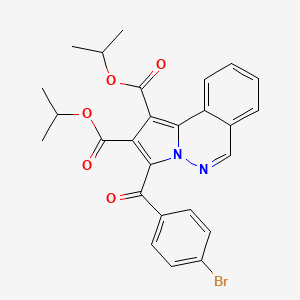

![3-Bromo-4-hydroxy-5-methoxybenzaldehyde {6-oxo-3-[4-(pentyloxy)phenyl]-1,6-dihydro-4-pyridazinyl}hydrazone](/img/structure/B11947860.png)

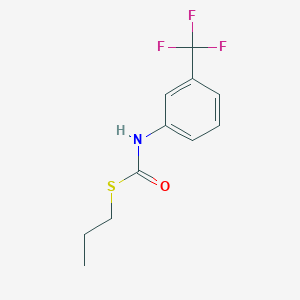
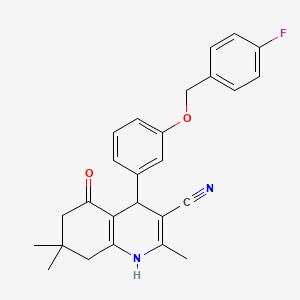
![19-(2-Propen-1-yloxy)-18,14-metheno-14H-dibenzo[f,m][1,3,5]trioxacyclotetradecin](/img/structure/B11947892.png)

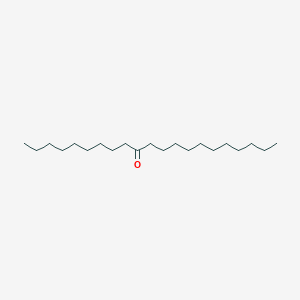
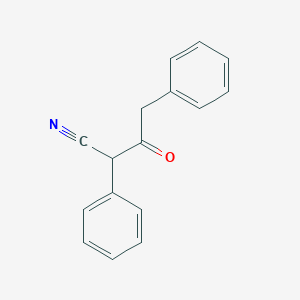
![(2E)-3-[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-1-phenyl-2-propen-1-one](/img/structure/B11947922.png)

![1-Methyl-2-(5-methylfuran-2-yl)-1H-benzo[d]imidazol-5-amine](/img/structure/B11947927.png)
